![molecular formula C15H14O4 B12429481 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one CAS No. 18693-06-6](/img/structure/B12429481.png)
4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yangonin is one of the six major kavalactones found in the kava plant (Piper methysticum). It is known for its pharmacological properties, including its ability to bind to the cannabinoid receptor CB1 and its role as a positive allosteric modulator of GABA-A receptors . The compound has a chemical formula of C15H14O4 and a molar mass of 258.273 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Yangonin can be synthesized through various chemical routes. One common method involves the condensation of coumaroyl-CoA and malonyl-CoA, followed by cyclization and methylation reactions . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, yangonin is often extracted from the kava plant using solvents such as ethanol or methanol. The extraction process involves grinding the kava roots, followed by solvent extraction and purification using techniques like chromatography . The purified yangonin is then isolated and further processed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Yangonin undergoes various chemical reactions, including:
Oxidation: Yangonin can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can convert yangonin into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the yangonin molecule, potentially enhancing its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Yangonin exerts its effects through several mechanisms:
Cannabinoid Receptor Activation: Yangonin binds to the cannabinoid receptor CB1, acting as an agonist and modulating the endocannabinoid system.
GABA-A Receptor Modulation: It acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission and contributing to its anxiolytic properties.
Monoamine Oxidase Inhibition: Yangonin inhibits monoamine oxidase, particularly isozyme B, which may have implications for its antidepressant effects.
Anti-inflammatory Pathways: Yangonin down-regulates inflammatory factors and inhibits osteoclast activity through the NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Yangonin is often compared with other kavalactones, such as:
Desmethoxyyangonin: Similar to yangonin but lacks the methoxy group at the C4 position.
Kavain: Another major kavalactone with anxiolytic and sedative properties. It differs structurally from yangonin and has distinct pharmacological effects.
Yangonin’s unique combination of cannabinoid receptor activation, GABA-A receptor modulation, and monoamine oxidase inhibition sets it apart from other kavalactones, making it a compound of significant interest in scientific research and therapeutic applications.
Eigenschaften
IUPAC Name |
4-methoxy-6-[2-(4-methoxyphenyl)ethenyl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIYUYCSMZCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859418 |
Source


|
| Record name | 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18693-06-6 |
Source


|
| Record name | 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18693-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
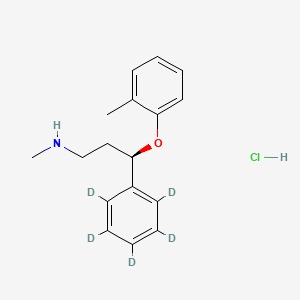
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
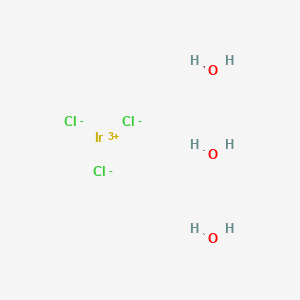
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
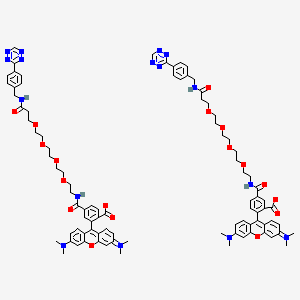

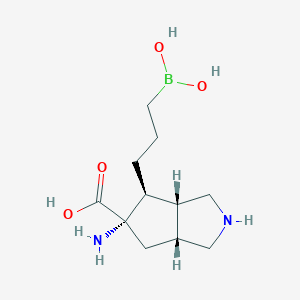
![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
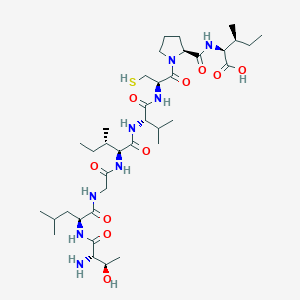
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)

